3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
3,6-dimethyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)16(18(20)21)12(2)17(19-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDJCOLKKGLQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction remains the cornerstone for synthesizing quinoline-4-carboxylic acids. For 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, US Patent 10,189,788 B2 details a direct method using 5-iodo-1H-indole-2,3-dione (isatin derivative), phenylacetaldehyde, and pyruvic acid in ethanol under reflux. The reaction proceeds via cyclocondensation, forming the quinoline core through a cascade of keto-enol tautomerization and dehydration steps.
Reaction Conditions
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Reactants : 5-Iodo-1H-indole-2,3-dione (20.0 g, 73.25 mmol), phenylacetaldehyde (excess), pyruvic acid (1.5 equiv).
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Solvent : Ethanol (anhydrous).
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Temperature : Reflux (78°C).
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Time : 3 hours.
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Yield : 85–90% after recrystallization.
The product is isolated as a yellow crystalline solid, with purity confirmed via HPLC (>98%). Substituents at the 3- and 6-positions arise from the methyl groups in pyruvic acid and the iodophenyl moiety in the isatin precursor, respectively.
Modified Skraup-Doebner Reaction
While less common for this specific derivative, Patel et al. (2017) describe a Skraup-Doebner variant using substituted anilines and β-keto acids. For this compound, this method would involve:
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Condensation of 3,5-dimethylaniline with benzaldehyde.
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Cyclization with pyruvic acid in the presence of sulfuric acid.
Limitations :
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Requires harsh acidic conditions (H₂SO₄, 120°C).
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Lower regioselectivity for the 2-phenyl group (yields ~60%).
Advanced Catalytic Systems
Microwave-Assisted Synthesis
Bhatt et al. (cited in Patel et al., 2017) developed a microwave-irradiated protocol for analogous quinoline-4-carboxylic acids. Adapting this for the target compound:
Procedure :
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Reactants : 5-Methylisatin, phenylacetaldehyde, pyruvic acid.
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Catalyst : None (thermal activation).
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Solvent : Ethanol.
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Microwave Power : 300 W.
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Time : 5–10 minutes.
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Yield : 88% (vs. 72% under conventional reflux).
Microwave irradiation enhances reaction efficiency by promoting uniform heating, reducing side reactions such as decarboxylation.
Lewis Acid-Surfactant Combined Catalysts (LASCs)
Wu et al. (2017) reported LASCs for quinoline syntheses in aqueous media. For this compound:
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Catalyst : Cerium(III) dodecyl sulfate.
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Solvent : Water.
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Temperature : 80°C.
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Yield : 82%.
LASCs improve solubility of hydrophobic intermediates, enabling greener synthesis without organic solvents.
Mechanistic Insights and Optimization
Role of Substituents in Cyclocondensation
The 2-phenyl group originates from benzaldehyde derivatives, while methyl groups at C3 and C6 derive from pyruvic acid and the isatin precursor, respectively. Zarghi et al. demonstrated that electron-donating groups on benzaldehyde (e.g., -CH₃) accelerate cyclization by stabilizing the imine intermediate.
Solvent and Temperature Effects
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Ethanol vs. DMF : Ethanol favors faster cyclization (3 hours), while DMF improves solubility of polar intermediates but prolongs reaction time (12 hours).
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Optimal Temperature : 80–100°C balances reaction rate and product stability.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Time | Yield | Purity |
|---|---|---|---|---|
| Pfitzinger (US Patent) | None/Ethanol | 3 h | 90% | >98% |
| Microwave-Assisted | None/Ethanol | 10 min | 88% | 95% |
| LASC-Catalyzed | Ce(DS)₃/Water | 6 h | 82% | 93% |
| Skraup-Doebner | H₂SO₄/– | 24 h | 60% | 85% |
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Anticancer Applications
One of the most promising applications of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid lies in its potential as an anticancer agent. Several studies have highlighted its ability to act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression related to cell growth and apoptosis.
- Mechanism of Action : The compound has shown significant binding affinities to HDAC enzymes, particularly HDAC3, leading to enhanced apoptosis in cancer cells. For instance, a study reported that the compound induced G2/M cell cycle arrest and promoted apoptosis in K562 leukemia cells, demonstrating its potential as a lead compound for anticancer drug development .
Antibacterial Properties
In addition to its anticancer properties, this compound exhibits notable antibacterial activity. Research indicates that modifications to the quinoline structure can enhance its efficacy against various bacterial strains.
- Antibacterial Efficacy : A series of derivatives were synthesized and evaluated against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with higher lipophilicity showed increased antibacterial activity, suggesting that structural modifications can significantly influence their effectiveness .
Case Study 1: Anticancer Screening
A study focused on derivatives of this compound revealed that certain analogs exhibited high in vitro cytotoxic activity against cancer cell lines. The mechanism was linked to tubulin binding similar to established drugs like navelbine and taxol .
| Compound | Activity (IC50) | Cell Line |
|---|---|---|
| 68 | Low nanomolar | H460 |
| 5a | Moderate | MKN-45 |
| D28 | Significant | K562 |
Case Study 2: Antibacterial Evaluation
In another investigation, derivatives were screened for their antibacterial properties using the agar diffusion method. Compounds demonstrated varying degrees of inhibition against multiple strains, indicating the potential for development into new antibacterial agents.
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| 5a | S. aureus, E. coli | High |
| 5b | MRSA | Moderate |
| 5c | P. aeruginosa | Weak |
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural variations, synthetic routes, biological activities, and physicochemical properties of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid relative to analogous quinoline derivatives.
Key Observations
Substituent Effects on Activity: Methoxy vs. Methyl Groups: Methoxy-substituted derivatives (e.g., 6-OCH₃ in ) exhibit P-glycoprotein inhibition, likely due to increased polarity and hydrogen-bonding capacity compared to methyl groups in the target compound. Halogenation: Bromine () or chlorine () at position 6 or 2 enhances halogen bonding but may reduce solubility. The trifluoromethoxy group () combines electronegativity and lipophilicity, favoring membrane penetration. Amino Side Chains: Derivatives with amino substituents () show potent antibacterial activity (MIC: 64 µg/mL) due to hydrogen-bond donor/acceptor interactions, absent in the methyl/phenyl-substituted target compound.
Synthetic Routes :
- Esterification () and amidation () are common for modifying the 4-carboxylic acid group. The target compound’s synthesis emphasizes purity and stability, while acyl chloride intermediates () enable further derivatization.
Hydroxyphenyl-substituted analogs () introduce hydrogen-bonding capacity, increasing aqueous solubility but reducing metabolic stability.
Therapeutic Potential: The target compound’s "healing drug" applications contrast with antibacterial () or anticancer () focuses of analogs. SIRT3 inhibitors () highlight the scaffold’s versatility in targeting epigenetic regulators.
Biological Activity
3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid (DMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 277.32 g/mol
The structure of DMQCA features a quinoline ring with two methyl groups at positions 3 and 6, a phenyl group at position 2, and a carboxylic acid group at position 4. These structural components contribute to its chemical reactivity and biological activity.
The biological activity of DMQCA is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence:
- Protein Interactions: DMQCA has been employed in studies that explore its effects on protein interactions, which are crucial for cellular signaling and function.
- Enzyme Activity: The compound has been investigated for its role in modulating enzyme activities, potentially affecting metabolic pathways.
Antimicrobial Activity
DMQCA has demonstrated notable antibacterial properties against various strains of bacteria. In studies assessing the antibacterial activity of quinoline derivatives, DMQCA showed significant inhibition against:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
The antibacterial efficacy appears to correlate with the lipophilicity of the compound, suggesting that structural modifications can enhance activity against specific bacterial strains .
Anticancer Activity
Recent research highlights the potential anticancer properties of DMQCA. In vitro studies have shown that derivatives of DMQCA can act as histone deacetylase (HDAC) inhibitors, which are promising candidates for cancer therapy. For instance:
- Cytotoxicity Assessment: The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, revealing IC values comparable to established chemotherapeutic agents like Doxorubicin .
| Compound | IC (μM) | Mechanism |
|---|---|---|
| DMQCA | 2.56 ± 0.13 | Induces apoptosis and cell cycle arrest in G2/M phase |
| Doxorubicin | 2.82 ± 0.07 | Standard control |
Flow cytometric analysis indicated that DMQCA enhances both early and late stages of apoptosis in cancer cells, suggesting its potential as an effective anticancer agent .
Anti-inflammatory Activity
DMQCA has also been explored for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses .
Case Studies
-
Antibacterial Evaluation:
A study synthesized various quinoline derivatives, including DMQCA, assessing their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial potency significantly . -
Cytotoxicity Against Cancer Cells:
In a comparative study involving multiple quinoline derivatives, DMQCA was highlighted for its effective cytotoxicity against MCF-7 cells, demonstrating potential as an anticancer therapeutic agent .
Q & A
Q. What safety protocols are recommended for handling quinoline-4-carboxylic acid derivatives in laboratory settings?
- Answer : Based on structurally related compounds:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
